4-((4-(Trifluoromethyl)benzyl)thio)benzofuro[3,2-d]pyrimidine
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Overview
Description
4-((4-(Trifluoromethyl)benzyl)thio)benzofuro[3,2-d]pyrimidine is a compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The presence of the trifluoromethyl group often enhances the biological activity and stability of the compound, making it a valuable target in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(Trifluoromethyl)benzyl)thio)benzofuro[3,2-d]pyrimidine typically involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions . This reaction involves the coupling of a boron reagent with an electrophilic organic group in the presence of a palladium catalyst. The reaction conditions are generally mild, and the reagents are stable and environmentally benign .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the Suzuki–Miyaura coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors could be considered to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-((4-(Trifluoromethyl)benzyl)thio)benzofuro[3,2-d]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, often leading to the formation of new derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives
Scientific Research Applications
4-((4-(Trifluoromethyl)benzyl)thio)benzofuro[3,2-d]pyrimidine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure and reactivity make it valuable in developing new chemical entities.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. The trifluoromethyl group often enhances the biological activity, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry: In the industrial sector, the compound is used in the development of new materials with enhanced properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 4-((4-(Trifluoromethyl)benzyl)thio)benzofuro[3,2-d]pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting or modulating the activity of enzymes or receptors. The exact pathways and targets depend on the specific application and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-containing molecules, such as trifluoromethylbenzene and trifluoromethylpyrimidine derivatives . These compounds share the trifluoromethyl group, which imparts similar properties, such as increased stability and biological activity.
Uniqueness
What sets 4-((4-(Trifluoromethyl)benzyl)thio)benzofuro[3,2-d]pyrimidine apart is its unique structure, which combines the trifluoromethyl group with a benzofuro[3,2-d]pyrimidine core
Properties
IUPAC Name |
4-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-[1]benzofuro[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3N2OS/c19-18(20,21)12-7-5-11(6-8-12)9-25-17-16-15(22-10-23-17)13-3-1-2-4-14(13)24-16/h1-8,10H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVEFSWBTZFWZAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SCC4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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